molecular formula C46H72N2O15 B10860276 12Adt-asp CAS No. 1172636-20-2

12Adt-asp

Cat. No.: B10860276
CAS No.: 1172636-20-2
M. Wt: 893.1 g/mol
InChI Key: JFUXBZKLZFCZME-WFETZLHTSA-N
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Chemical Reactions Analysis

12ADT-ASP undergoes several types of chemical reactions, primarily involving proteolytic cleavage and binding to its molecular target. Upon PSMA-mediated cleavage, this compound releases 12ADT, which then binds to the sarcoplasmic/endoplasmic reticulum calcium adenosine triphosphatase (SERCA) pump . This binding inhibits the pump’s function, leading to a sustained elevation in intracellular calcium levels and subsequent induction of apoptosis . Common reagents used in these reactions include peptide coupling agents and proteolytic enzymes. The major product formed from these reactions is the active cytotoxic agent 12ADT.

Scientific Research Applications

12ADT-ASP has significant applications in scientific research, particularly in the fields of cancer biology and medicinal chemistry. Its primary use is in targeted cancer therapy, where it has shown promise in preclinical and clinical studies for the treatment of prostate cancer and other solid tumors. The compound’s ability to selectively target PSMA-expressing cells makes it a valuable tool for studying the role of PSMA in cancer progression and for developing new therapeutic strategies. Additionally, this compound can be used in research to investigate the mechanisms of SERCA pump inhibition and calcium-mediated apoptosis.

Mechanism of Action

The mechanism of action of 12ADT-ASP involves its activation by PSMA, which cleaves the masking peptide to release the active cytotoxic agent 12ADT. Once released, 12ADT binds to the SERCA pump, inhibiting its function and leading to a sustained elevation in intracellular calcium levels. This increase in calcium triggers the endoplasmic reticulum stress response, activation of caspases, and release of apoptotic factors from the mitochondria, ultimately resulting in cell death. The molecular targets involved in this process include the SERCA pump and various components of the apoptotic pathway.

Comparison with Similar Compounds

12ADT-ASP is unique among similar compounds due to its specific activation by PSMA and its potent inhibition of the SERCA pump. Similar compounds include other thapsigargin-based prodrugs, such as mipsagargin (G-202), which also targets the SERCA pump but may differ in their peptide substrates and activation mechanisms. Another related compound is thapsigargin itself, which is a potent SERCA pump inhibitor but lacks the tumor-specific targeting provided by the PSMA-activated prodrug design. The uniqueness of this compound lies in its ability to selectively target and kill PSMA-expressing tumor cells while sparing normal tissues.

Properties

CAS No.

1172636-20-2

Molecular Formula

C46H72N2O15

Molecular Weight

893.1 g/mol

IUPAC Name

(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoic acid

InChI

InChI=1S/C46H72N2O15/c1-8-10-11-17-20-24-35(52)60-39-37-36(29(4)38(39)61-42(55)28(3)9-2)40-46(58,45(7,57)43(56)62-40)32(27-44(37,6)63-30(5)49)59-34(51)23-21-18-15-13-12-14-16-19-22-25-48-33(50)26-31(47)41(53)54/h9,31-32,37-40,57-58H,8,10-27,47H2,1-7H3,(H,48,50)(H,53,54)/b28-9-/t31-,32-,37+,38-,39-,40-,44-,45+,46+/m0/s1

InChI Key

JFUXBZKLZFCZME-WFETZLHTSA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)O)N)([C@](C(=O)O3)(C)O)O

Canonical SMILES

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)O)N)(C(C(=O)O3)(C)O)O

Origin of Product

United States

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